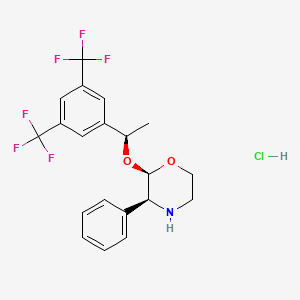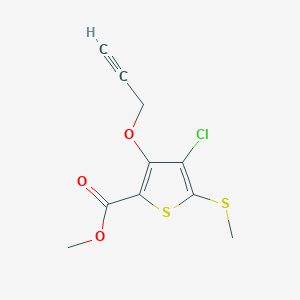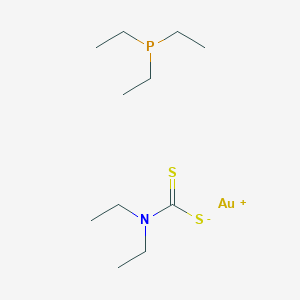
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1'S)-Aprepitant Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is a derivative of Aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist. This compound is primarily studied for its potential applications in treating nausea and vomiting, particularly those induced by chemotherapy. The modification involving the 4-fluoro-1,2,4-triazol-3-one-5-methyl group aims to enhance its pharmacokinetic properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Fluorination: Introduction of the fluorine atom is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Coupling with Aprepitant Derivative: The synthesized triazole derivative is then coupled with an Aprepitant precursor using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, in solvents like dichloromethane (DCM).
Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, in polar solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride has several research applications:
Chemistry: Studied for its unique chemical properties and reactivity, particularly in the development of new synthetic methodologies.
Biology: Used in research on neurokinin receptors and their role in various physiological processes.
Medicine: Investigated for its potential to treat chemotherapy-induced nausea and vomiting, as well as other conditions involving the NK1 receptor.
Wirkmechanismus
The compound exerts its effects by antagonizing the NK1 receptor, which is involved in the emetic (vomiting) reflex. By blocking this receptor, the compound can prevent the binding of substance P, a neuropeptide associated with inducing vomiting. This action helps in managing nausea and vomiting, particularly in patients undergoing chemotherapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aprepitant: The parent compound, also an NK1 receptor antagonist.
Fosaprepitant: A prodrug of Aprepitant, used intravenously.
Rolapitant: Another NK1 receptor antagonist with a longer half-life.
Uniqueness
Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride is unique due to its modified triazole ring, which enhances its pharmacokinetic properties, potentially offering better efficacy and bioavailability compared to its analogs.
This detailed overview provides a comprehensive understanding of Des-(4-fluoro-1,2,4-triazol-3-one-5-methyl (2R,3S,1’S)-Aprepitant Hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H20ClF6NO2 |
|---|---|
Molekulargewicht |
455.8 g/mol |
IUPAC-Name |
(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C20H19F6NO2.ClH/c1-12(14-9-15(19(21,22)23)11-16(10-14)20(24,25)26)29-18-17(27-7-8-28-18)13-5-3-2-4-6-13;/h2-6,9-12,17-18,27H,7-8H2,1H3;1H/t12-,17+,18-;/m1./s1 |
InChI-Schlüssel |
CYUJCMZNSWCAQI-DIJUPQTOSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)









![5-Hexynamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-](/img/structure/B12072599.png)


